2-azido-5-fluorobenzonitrile
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Overview
Description
2-Azido-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3FN4 It is a fluorinated azide, which means it contains both a fluorine atom and an azide group
Preparation Methods
The synthesis of 2-azido-5-fluorobenzonitrile typically involves the introduction of an azide group to a fluorinated benzonitrile precursor. One common method involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzonitrile with sodium azide (NaN3) under suitable reaction conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
2-Azido-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed from these reactions include triazoles and amines.
Scientific Research Applications
2-Azido-5-fluorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Mechanism of Action
The mechanism of action of 2-azido-5-fluorobenzonitrile primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as “click chemistry.” This reactivity is utilized in various applications, including the synthesis of complex molecules and bioconjugation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
2-Azido-5-fluorobenzonitrile can be compared with other fluorinated azides and benzonitriles. Similar compounds include:
- 2-Azido-4-fluorobenzonitrile
- 2-Azido-3-fluorobenzonitrile
- 2-Azido-6-fluorobenzonitrile
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern makes it particularly useful in certain synthetic applications and research contexts .
Properties
CAS No. |
756839-23-3 |
---|---|
Molecular Formula |
C7H3FN4 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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